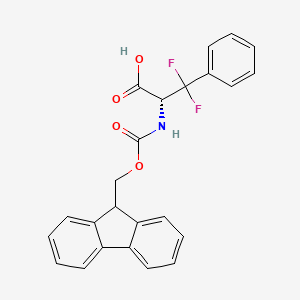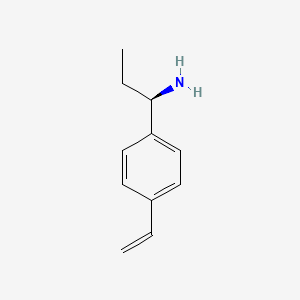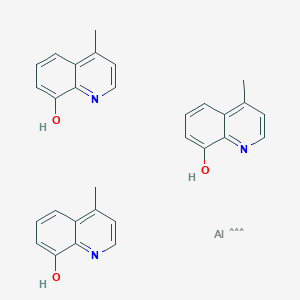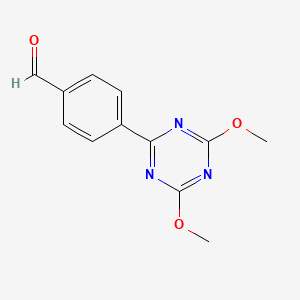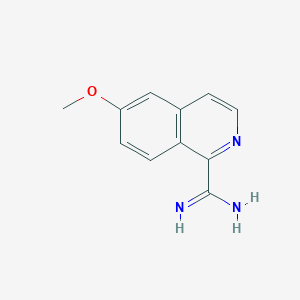
6-Methoxyisoquinoline-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyisoquinoline-1-carboximidamide is a chemical compound with the molecular formula C11H11N3O It is a derivative of isoquinoline, featuring a methoxy group at the 6-position and a carboximidamide group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyisoquinoline-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyisoquinoline.
Formation of Carboximidamide Group: The carboximidamide group can be introduced through a reaction with cyanamide under acidic conditions, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxyisoquinoline-1-carboximidamide.
Reduction: Formation of 6-methoxyisoquinoline-1-amine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxyisoquinoline-1-carboximidamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyisoquinoline: Lacks the carboximidamide group but shares the methoxy substitution.
6-Methoxyquinoline: Similar structure but with a quinoline core instead of isoquinoline.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A reduced form of isoquinoline with a methoxy group.
Uniqueness
6-Methoxyisoquinoline-1-carboximidamide is unique due to the presence of both the methoxy and carboximidamide groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
6-methoxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H11N3O/c1-15-8-2-3-9-7(6-8)4-5-14-10(9)11(12)13/h2-6H,1H3,(H3,12,13) |
Clé InChI |
LFBALBFFPQCZFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=NC=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
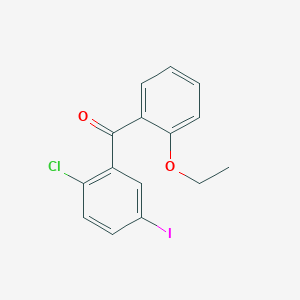
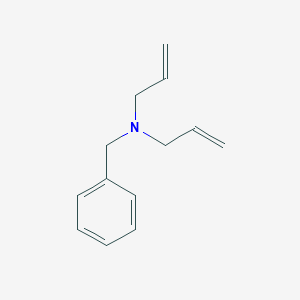
![3-Ethylbenzo[d]isoxazol-7-amine](/img/structure/B13139837.png)
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione](/img/structure/B13139839.png)

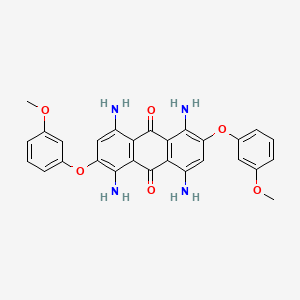
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)
